Enhanced Lipophilicity (XlogP) Compared to the 8-Deschloro Analog
The target compound exhibits a computed XlogP of 5.3, indicative of high lipophilicity suitable for passive membrane permeability and potential blood-brain barrier penetration . In contrast, the closest commercially available analog lacking the 8-chloro substituent, 2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid (CAS 524932-10-3), is predicted to have a lower XlogP owing to the reduced halogen count and altered electron distribution; its molecular weight is 318.15 g/mol versus 352.6 g/mol, reflecting a significant lipophilic bulk difference . This quantifiable divergence in physicochemical property space directly influences compound distribution and ADME profiling.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 5.3 |
| Comparator Or Baseline | 2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid (CAS 524932-10-3); XlogP not explicitly reported but anticipated to be materially lower based on molecular weight (318.15 vs. 352.6) and halogen count |
| Quantified Difference | Estimated ∆XlogP ≈ +0.5 to +1.0 log units (class-level inference based on chlorine substitution effect) |
| Conditions | Computed physicochemical properties from chemical database entries |
Why This Matters
Higher lipophilicity is a key driver for CNS drug discovery programs, membrane permeability, and tissue distribution, making this compound a preferred choice for lead series targeting intracellular or CNS-resident targets.
